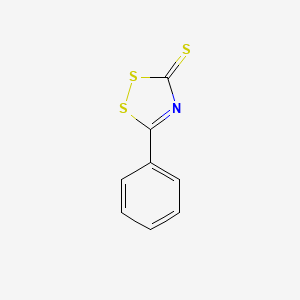
1-(3,3-dimethyl-2H-1-benzofuran-5-yl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3,3-dimethyl-2H-1-benzofuran-5-yl)ethanone is a useful research compound. Its molecular formula is C12H14O2 and its molecular weight is 190.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of a compound like “1-(3,3-dimethyl-2H-1-benzofuran-5-yl)ethanone” typically involves several synthetic routes. These routes may include:
Direct Synthesis: Combining precursor molecules under controlled conditions to form the desired compound.
Catalytic Reactions: Using catalysts to facilitate the formation of the compound from simpler molecules.
Multi-step Synthesis: Involving several intermediate steps, each requiring specific reagents and conditions.
Industrial Production Methods
Industrial production methods for such compounds often involve:
Batch Processing: Producing the compound in large batches, ensuring consistency and quality.
Continuous Flow Processing: A more modern approach where the compound is produced continuously, allowing for greater efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
Compounds like “1-(3,3-dimethyl-2H-1-benzofuran-5-yl)ethanone” can undergo various chemical reactions, including:
Oxidation: Reaction with oxygen or other oxidizing agents.
Reduction: Reaction with reducing agents to gain electrons.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Catalysts: Such as palladium on carbon or platinum.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce oxides, while reduction may yield alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, compounds like “1-(3,3-dimethyl-2H-1-benzofuran-5-yl)ethanone” are used as intermediates in the synthesis of more complex molecules. They may also serve as catalysts or reagents in various chemical reactions.
Biology
In biological research, these compounds can be used to study enzyme interactions, cellular processes, and metabolic pathways.
Medicine
In medicine, such compounds may be investigated for their potential therapeutic effects, including as drugs or diagnostic agents.
Industry
Industrially, these compounds can be used in the production of materials, coatings, and other chemical products.
Wirkmechanismus
The mechanism of action for compounds like “1-(3,3-dimethyl-2H-1-benzofuran-5-yl)ethanone” involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may bind to these targets, altering their activity and leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Acetic Acid: InChIKeyQTBSBXVTEAMEQO-UHFFFAOYSA-N
Ethanol: InChIKeyLFQSCWFLJHTTHZ-UHFFFAOYSA-N
Ethyl Acetate: InChIKeyXEKOWRVHYACXOJ-UHFFFAOYSA-N
Uniqueness
The uniqueness of “1-(3,3-dimethyl-2H-1-benzofuran-5-yl)ethanone” lies in its specific structure and properties, which may differ significantly from other similar compounds. This uniqueness can be leveraged in various scientific and industrial applications.
Conclusion
While specific details about “this compound” are limited, understanding its general chemical properties, preparation methods, reactions, applications, and mechanism of action provides valuable insights. This compound, like many others, holds potential for significant contributions to science and industry.
Eigenschaften
Molekularformel |
C12H14O2 |
|---|---|
Molekulargewicht |
190.24 g/mol |
IUPAC-Name |
1-(3,3-dimethyl-2H-1-benzofuran-5-yl)ethanone |
InChI |
InChI=1S/C12H14O2/c1-8(13)9-4-5-11-10(6-9)12(2,3)7-14-11/h4-6H,7H2,1-3H3 |
InChI-Schlüssel |
WNHBIMBVWYTQOM-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C1=CC2=C(C=C1)OCC2(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![2-[2-(4-Phenoxyphenoxy)ethoxy]pyridine](/img/structure/B8681582.png)

![2-[4-(Chloromethyl)phenyl]-1,3-dioxolane](/img/structure/B8681586.png)



